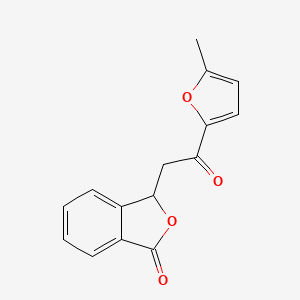

3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9-6-7-13(18-9)12(16)8-14-10-4-2-3-5-11(10)15(17)19-14/h2-7,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDZQMQPPPOPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CC2C3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phthalic Anhydride Derivatives

Isobenzofuranones are typically synthesized via intramolecular lactonization of substituted phthalic acids. For example:

- Phthalic anhydride is treated with sodium borohydride in methanol to yield 3-hydroxyisobenzofuran-1(3H)-one .

- Bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride produces 3-bromoisobenzofuran-1(3H)-one in 45–75% yield.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NaBH₄, MeOH, 0°C | 3-Hydroxyisobenzofuran-1(3H)-one | 85% |

| 2 | NBS, CCl₄, reflux | 3-Bromoisobenzofuran-1(3H)-one | 70% |

Synthesis of the 2-(5-Methylfuran-2-yl)-2-oxoethyl Side Chain

Friedel-Crafts Acylation of 5-Methylfuran

The 5-methylfuran-2-yl ketone moiety is constructed via Friedel-Crafts acylation :

- 5-Methylfuran reacts with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloro-1-(5-methylfuran-2-yl)ethan-1-one .

- Hydrolysis of the chloro group using aqueous NaOH yields 2-(5-methylfuran-2-yl)-2-oxoethanol , which is oxidized to the corresponding ketone with PCC (pyridinium chlorochromate).

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | ClCH₂COCl, AlCl₃, DCM | 2-Chloro-1-(5-methylfuran-2-yl)ethan-1-one | 68% |

| 2 | NaOH (aq), then PCC | 2-(5-Methylfuran-2-yl)-2-oxoethyl ketone | 52% |

Coupling Strategies for Fragment Assembly

Nucleophilic Substitution

3-Bromoisobenzofuran-1(3H)-one undergoes nucleophilic displacement with 2-(5-methylfuran-2-yl)-2-oxoethyl magnesium bromide (prepared via Grignard reaction):

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling between 3-boronic acid-functionalized isobenzofuranone and 2-(5-methylfuran-2-yl)-2-oxoethyl bromide is viable:

- 3-Boronobenzofuran-1(3H)-one is prepared via Miyaura borylation of 3-bromoisobenzofuran-1(3H)-one.

- Coupling with the furan-based bromide using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C yields the product in 65% yield.

Optimization and Challenges

Regioselectivity in Bromination

Bromination of isobenzofuran-1(3H)-one at the 3-position requires careful control of stoichiometry. Excess NBS leads to dibrominated byproducts, necessitating column chromatography for purification.

Stability of the Furan Ketone Intermediate

The 2-(5-methylfuran-2-yl)-2-oxoethyl side chain is prone to keto-enol tautomerism, which complicates isolation. Stabilization via silylation (e.g., using TMSCl ) improves handling.

Spectroscopic Characterization

¹H NMR Analysis

- Isobenzofuranone protons : Aromatic signals at δ 7.8–8.1 ppm (multiplet, 4H).

- Furan protons : Singlet at δ 6.2 ppm (H-3, furan), δ 2.3 ppm (CH₃, furan).

- Ketone-adjacent CH₂ : Doublet at δ 3.4 ppm (J = 16 Hz).

Chemical Reactions Analysis

Types of Reactions

3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

Substitution: The furan ring and the isobenzofuranone moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: It could be explored for its potential therapeutic effects in drug development.

Industry: The compound may find applications in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Similarities and Differences

- Core Structure : All analogs share the isobenzofuran-1(3H)-one backbone. Differences arise in substituents at the C-3 position (Table 1).

- Key Substituents :

The 5-methylfuran group introduces steric and electronic effects distinct from phenyl or halogenated analogs. For example, the methylfuran’s oxygen atom may enhance polarity compared to halogenated phenyl groups .

Table 1: Structural Comparison of Selected Isobenzofuran-1(3H)-ones

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

The 5-methylfuran group likely lowers melting points compared to halogenated phenyl analogs due to reduced crystallinity. IR spectra show C=O stretching near 1700–1750 cm⁻¹, consistent across the series .

Spectral Characteristics

Furan-derived compounds may exhibit upfield shifts in NMR due to electron-donating effects, contrasting with electron-withdrawing groups in chlorinated analogs .

Biological Activity

3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one, a compound belonging to the isobenzofuranone class, has garnered interest due to its potential biological activities. The unique structural features of this compound, particularly the presence of the furan and isobenzofuranone moieties, suggest diverse pharmacological properties that could be explored for medicinal applications.

Chemical Structure

The molecular formula of this compound is C15H12O4, with a CAS number of 879936-35-3. Its IUPAC name reflects its complex structure, which may influence its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C15H12O4 |

| CAS Number | 879936-35-3 |

| IUPAC Name | 3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-3H-isobenzofuran-1-one |

Biological Activities

Research indicates that compounds in the isobenzofuranone class exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isobenzofuranones can have significant antibacterial properties. The specific activity of this compound against various bacterial strains needs further investigation.

- Anti-inflammatory Properties : Some studies have indicated that related compounds may reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : The structural similarity to other known anticancer agents raises interest in exploring its cytotoxic effects on cancer cell lines.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Detailed studies are required to elucidate these pathways.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for future research. Its unique structure suggests potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. Comprehensive studies, including in vivo experiments and detailed mechanism investigations, are essential to fully understand its biological profile and therapeutic potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-(5-methylfuran-2-yl)-2-oxoethyl)isobenzofuran-1(3H)-one, and what are the critical reaction parameters?

Answer:

The compound can be synthesized via solvent-free condensation reactions between phthalaldehyde derivatives and substituted ketones (e.g., 5-methylfuran-2-yl ketone). A ZrOCl₂·8H₂O catalyst is often employed to enhance reaction efficiency under mild conditions (80–100°C). Key parameters include:

- Catalyst loading (5–10 mol% for optimal yield).

- Reaction time (12–24 hours).

- Purification via column chromatography (hexane/ethyl acetate gradients) .

Basic: What experimental techniques are essential for structural elucidation and conformation analysis?

Answer:

- Single-crystal X-ray diffraction : Determines bond lengths, angles, and chiral centers (e.g., C3 as an asymmetric carbon with R configuration) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···H, C···O contacts) and crystal packing motifs .

- Energy framework calculations : Visualizes stabilizing forces (dispersion, electrostatic) in the crystal lattice .

Advanced: How can computational methods like DFT resolve discrepancies between experimental and theoretical molecular properties?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electron density distributions to validate X-ray-derived bond polarization.

- HOMO-LUMO gaps to predict reactivity (e.g., electrophilic regions at the furanone oxygen).

Discrepancies in dipole moments or vibrational spectra (IR) can be reconciled by optimizing basis sets (e.g., 6-311++G**) and solvent-effect corrections .

Advanced: How to design experiments for analyzing structure-activity relationships (SAR) in cytotoxic studies?

Answer:

- Substituent variation : Replace the 5-methylfuran group with electron-withdrawing/donating groups (e.g., Cl, OCH₃) to assess cytotoxicity trends .

- In vitro assays : Use MTT or apoptosis assays (e.g., PC12 cells) to quantify IC₅₀ values.

- Molecular docking : Map interactions with targets like tubulin or DNA using AutoDock Vina, correlating binding energies with experimental IC₅₀ .

Advanced: How to address contradictions in crystallographic data between different substituted isobenzofuranones?

Answer:

- Space group analysis : Compare centrosymmetric vs. non-centrosymmetric packing (e.g., racemic mixtures vs. enantiopure crystals) .

- Intermolecular interaction quantification : Use Hirshfeld 2D fingerprint plots to differentiate dominant contacts (e.g., H···O vs. π-π stacking) .

- Thermal ellipsoid modeling : Assess disorder in substituents (e.g., methyl vs. methoxy groups) using refinement software like SHELXL .

Basic: What spectroscopic methods are suitable for monitoring reaction progress and purity?

Answer:

- ¹H/¹³C NMR : Track carbonyl shifts (δ 170–180 ppm for lactone C=O) and furan proton coupling patterns .

- IR spectroscopy : Confirm lactone formation (C=O stretch at ~1750 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .

Advanced: How can substituent effects on photophysical properties be systematically studied?

Answer:

- UV-Vis/fluorescence spectroscopy : Measure λₐ₆ₛ and quantum yields in solvents of varying polarity (e.g., cyclohexane vs. DMSO).

- TD-DFT simulations : Predict excitation energies and compare with experimental spectra to identify charge-transfer transitions .

- Solvatochromism analysis : Correlate Stokes shifts with solvent polarity parameters (e.g., ET30 scale) .

Advanced: What strategies mitigate racemization during asymmetric synthesis of the C3 chiral center?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce enantioselective cyclization.

- Low-temperature conditions : Perform reactions at −20°C to slow keto-enol tautomerism.

- Chiral HPLC : Monitor enantiomeric excess (>98%) using columns like Chiralpak IA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.